molecular formula C8H5F3N2S B1276733 5-(Trifluoromethyl)benzo[d]thiazol-2-amine CAS No. 60388-38-7

5-(Trifluoromethyl)benzo[d]thiazol-2-amine

Cat. No.: B1276733
CAS No.: 60388-38-7
M. Wt: 218.2 g/mol
InChI Key: ARKYDZKUBJMEDX-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

5-(Trifluoromethyl)benzo[d]thiazol-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with topoisomerase II, resulting in DNA double-strand breaks and cell death . Additionally, it has been shown to have antimicrobial, antifungal, and antitumor activities . These interactions are crucial for its function in biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause a G2 cell cycle arrest, leading to cell death . This compound also affects the synthesis of neurotransmitters, such as acetylcholine, which is essential for the normal functioning of the nervous system .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to DNA and interacts with topoisomerase II, leading to DNA double-strand breaks . This interaction results in a G2 cell cycle arrest and ultimately cell death. Additionally, it has been shown to inhibit or activate specific enzymes, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. This compound is stable under room temperature and is stored in a refrigerator to maintain its stability . Over time, it has been observed to degrade, which can affect its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to significant changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to have beneficial effects, such as antimicrobial and antitumor activities . At higher doses, it can cause toxic or adverse effects, including cell death and organ damage . These threshold effects are crucial for determining the safe and effective dosage of this compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, it has been shown to affect the metabolic flux and metabolite levels in cells . These interactions are important for understanding the compound’s role in biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with transporters and binding proteins that facilitate its movement within the cell . This compound’s localization and accumulation in specific tissues are essential for its biological activity.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. It has been found to localize in specific compartments or organelles within the cell . This localization is directed by targeting signals or post-translational modifications, which are crucial for its function in biochemical processes.

Chemical Reactions Analysis

5-(Trifluoromethyl)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, sodium bromide, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

5-(Trifluoromethyl)benzo[d]thiazol-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific trifluoromethyl group, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(trifluoromethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2S/c9-8(10,11)4-1-2-6-5(3-4)13-7(12)14-6/h1-3H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKYDZKUBJMEDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427000
Record name 5-(Trifluoromethyl)-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60388-38-7
Record name 5-(Trifluoromethyl)-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(trifluoromethyl)-1,3-benzothiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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